Oxozirconium(2+);dichloride;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxozirconium(2+);dichloride;hydrate, also known as zirconium dichloride oxide hydrate, is an inorganic compound with the formula ZrOCl₂·xH₂O. It is commonly referred to as zirconyl chloride octahydrate when it contains eight molecules of water (ZrOCl₂·8H₂O). This compound is a white, odorless crystalline solid that is soluble in water and alcohol. It is widely used in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxozirconium(2+);dichloride;hydrate can be synthesized through several methods. One common method involves the reaction of zirconium dioxide (ZrO₂) with hydrochloric acid (HCl), resulting in the formation of zirconium oxychloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of zirconium oxychloride often involves the processing of zircon sand. The sand undergoes alkali fusion with sodium hydroxide (NaOH) to form an intermediate product, which is then treated with hydrochloric acid to produce zirconium oxychloride. This method allows for the continuous production of zirconium oxychloride with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Oxozirconium(2+);dichloride;hydrate undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to form other zirconium compounds.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Hydrochloric acid (HCl): Used in the synthesis and purification processes.

Sodium hydroxide (NaOH): Used in the alkali fusion process during industrial production.

Major Products Formed

Major products formed from reactions involving this compound include zirconium dioxide (ZrO₂), zirconium sulfate (Zr(SO₄)₂), and various zirconium-based catalysts .

Applications De Recherche Scientifique

Structure and Composition

- Chemical Formula : ZrOCl₂·xH₂O

- Molecular Weight : Varies depending on the hydration state (commonly 8 for octahydrate).

- Appearance : White crystalline solid.

- Solubility : Soluble in water and alcohols.

Catalysis

Oxozirconium(2+);dichloride;hydrate is widely used as a catalyst in organic reactions due to its ability to function as a Lewis acid. It facilitates various chemical transformations, enhancing reaction rates by stabilizing transition states and intermediates.

Material Science

In material science, this compound serves as a precursor for the synthesis of zirconium-based materials, including ceramics and pigments. Its unique properties allow for the development of materials with enhanced durability and thermal stability.

Biological Applications

The compound has been employed in the preparation of biological samples for electron microscopy, aiding in the visualization of cellular structures at high resolutions. Additionally, it has been investigated for its potential use in drug formulations and antiperspirants due to its biocompatibility.

Environmental Applications

Research has indicated that oxozirconium compounds can be utilized in wastewater treatment processes, where they help in the removal of contaminants through adsorption mechanisms.

Pharmaceuticals

In pharmaceuticals, this compound is explored for its role in drug delivery systems and as a stabilizing agent in formulations due to its low toxicity profile.

Case Study 1: Catalytic Activity

A study demonstrated the effectiveness of this compound as a catalyst in the synthesis of various organic compounds. The compound was shown to significantly enhance reaction yields compared to traditional catalysts, highlighting its potential in green chemistry applications .

Research involving the complexation of oxozirconium with various ligands indicated enhanced antibacterial properties against several bacterial strains, suggesting potential applications in medical therapeutics .

Case Study 3: Material Development

In material science, this compound was utilized to develop high-performance ceramics that exhibit superior mechanical properties under extreme conditions, making them suitable for aerospace applications .

Mécanisme D'action

The mechanism of action of oxozirconium(2+);dichloride;hydrate primarily involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In catalytic applications, it enhances reaction rates by stabilizing transition states and intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zirconium tetrachloride (ZrCl₄): Another zirconium compound with similar catalytic properties but higher reactivity.

Zirconium oxynitrate (ZrO(NO₃)₂): Used in similar applications but with different solubility and reactivity profiles.

Uniqueness

Oxozirconium(2+);dichloride;hydrate is unique due to its stability, low toxicity, and ease of handling compared to other zirconium compounds. Its ability to act as a mild Lewis acid makes it particularly valuable in selective organic transformations .

Propriétés

IUPAC Name |

oxozirconium(2+);dichloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFOCNSOSARAKC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

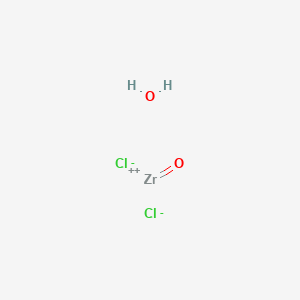

O.O=[Zr+2].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2O2Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-92-8 |

Source

|

| Record name | Zirconium oxychloride octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13520-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.